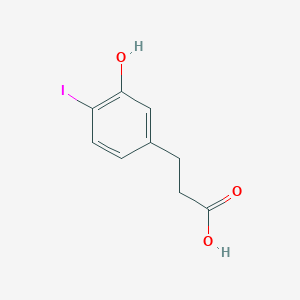
Benzenepropanoic acid, 3-hydroxy-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-hydroxy-4-iodo-, is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a hydroxyl group at the 3-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-hydroxy-4-iodo-, can be achieved through several methods. One common approach involves the iodination of 3-hydroxybenzenepropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position of the benzene ring.
Another method involves the use of 4-iodophenol as a starting material. The 4-iodophenol undergoes a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, to form Benzenepropanoic acid, 3-hydroxy-4-iodo-.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-hydroxy-4-iodo-, may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pH, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-hydroxy-4-iodo-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper(I) cyanide in the presence of a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-iodobenzenepropanoic acid.
Reduction: Formation of 3-hydroxy-4-iodobenzenepropanol.
Substitution: Formation of 3-hydroxy-4-cyanobenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-hydroxy-4-iodo-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. The iodine atom can enhance the compound’s ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-hydroxy-4-iodo-, involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Lacks the iodine substituent, which can affect its reactivity and biological activity.
3-Hydroxy-4-methoxybenzenepropanoic acid: Contains a methoxy group instead of an iodine atom, leading to different chemical and biological properties.
4-Iodophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid group.
Uniqueness
Benzenepropanoic acid, 3-hydroxy-4-iodo-, is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(3-hydroxy-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
MEYVAUWSOGWLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















